molecular formula C8H8FNO2 B1364000 Methyl 2-amino-6-fluorobenzoate CAS No. 86505-94-4

Methyl 2-amino-6-fluorobenzoate

Cat. No. B1364000
CAS RN: 86505-94-4
M. Wt: 169.15 g/mol
InChI Key: VKJYAPKCOSGXAD-UHFFFAOYSA-N
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Patent
US05104441

Procedure details

108 g of methyl 6-fluoroanthranilate and 45 g of sodium nitrite in 106 ml of water were added, via 2 feed devices, to 250 ml of stirred concentrated hydrochloric acid at 5° C. over the course of 1 hour in such a way that the ester component was present in excess. After the reaction mixture had been stirred for 20 minutes at 55° C.-8° C. it was poured, in one shot, into a previously prepared solution of 53 g of sulfur dioxide, 1.7 g of copper(II) chloride and a small amount of water in 200 ml of 1,2-dichloroethane, and the resulting mixture was stirred for 10 minutes thereafter. It was then slowly heated to 50° C. and stirred for 11/2 hours while introducing 46 g of sulfur dioxide. It was then cooled to 20° C. and 5.5 g of chlorine were introduced over 20 minutes, with stirring. Stirring was then continued for 20 minutes, after which the organic phase was separated off. It was washed with water, dried over magnesium sulfate and evaporated, giving 105 g of the compound shown in the title, in the form of a brownish oil.
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step Two
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
106 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
53 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Quantity
46 g
Type
reactant
Reaction Step Five
Quantity
5.5 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6](N)[C:7]=1[C:8]([O:10][CH3:11])=[O:9].N([O-])=O.[Na+].[ClH:17].[S:18](=[O:20])=[O:19].ClCl>O.ClCCCl.[Cu](Cl)Cl>[F:1][C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([S:18]([Cl:17])(=[O:20])=[O:19])[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
108 g
Type
reactant
Smiles
FC=1C=CC=C(C1C(=O)OC)N
Name
Quantity
45 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
106 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
53 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Cu](Cl)Cl
Step Five
Name
Quantity
46 g
Type
reactant
Smiles
S(=O)=O
Step Six
Name
Quantity
5.5 g
Type
reactant
Smiles
ClCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred for 20 minutes at 55° C.-8° C. it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 20° C.
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was then continued for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
after which the organic phase was separated off
WASH
Type
WASH
Details
It was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC=CC(=C1C(=O)OC)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 105 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.